Propyl 1H,1H-perfluorohexyl carbonate
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Overview
Description
Propyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound known for its unique properties, including high thermal and chemical stability. This compound is part of a broader class of perfluoroalkyl substances, which are characterized by their strong carbon-fluorine bonds. These bonds contribute to the compound’s resistance to degradation and its effectiveness in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of propyl alcohol with 1H,1H-perfluorohexyl chloroformate. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction is usually catalyzed by a base such as pyridine or triethylamine, which neutralizes the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature and pressure, to ensure high yield and purity. Advanced purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Propyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted carbonates depending on the nucleophile used.
Scientific Research Applications
Propyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, including coatings and surfactants
Mechanism of Action
The mechanism of action of Propyl 1H,1H-perfluorohexyl carbonate involves its interaction with molecular targets through its carbonate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity. The perfluorohexyl chain enhances the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Fluorotelomer alcohols (FTOH)
Uniqueness
Propyl 1H,1H-perfluorohexyl carbonate stands out due to its unique combination of a propyl group and a perfluorohexyl chain. This structure imparts both hydrophobic and oleophobic properties, making it highly effective in reducing surface tension and enhancing the performance of materials in which it is used .
Properties
Molecular Formula |
C10H9F11O3 |
---|---|
Molecular Weight |
386.16 g/mol |
IUPAC Name |
propyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C10H9F11O3/c1-2-3-23-5(22)24-4-6(11,12)7(13,14)8(15,16)9(17,18)10(19,20)21/h2-4H2,1H3 |
InChI Key |
WEPWYPQKENHJFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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